4-(Diphenylmethylene)piperidine
Overview
Description
4-(Diphenylmethylene)piperidine is an organic compound with the molecular formula C18H19N. It features a piperidine ring substituted with a diphenylmethylene group.
Mechanism of Action
Target of Action
4-(Diphenylmethylene)piperidine, a derivative of piperidine, has been found to have potential anticancer properties . The primary targets of this compound are various types of cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell proliferation and survival. By interacting with key signaling pathways, this compound can disrupt the normal functioning of cancer cells, leading to cell cycle arrest and reduced cell migration .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and migration, leading to a decrease in the survivability of cancer cells . This can potentially slow down the progression of the disease and improve patient outcomes.
Biochemical Analysis
Biochemical Properties
4-(Diphenylmethylene)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of various substances . This interaction can lead to the hydroxylation of this compound, affecting its metabolic pathway. Additionally, it interacts with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can alter gene expression, leading to changes in the production of proteins involved in cellular metabolism and other vital processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenase, by binding to their active sites . This inhibition can lead to changes in the metabolism of other substances within the cell. Additionally, this compound can activate or inhibit various signaling pathways, leading to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of this compound can also have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can stimulate certain physiological processes . At higher doses, this compound can exhibit toxic effects, including liver damage and alterations in hematological parameters . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 monooxygenase, which hydroxylates the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The metabolic pathways of this compound also involve interactions with glutamine synthetase-like proteins, which play a role in its initial metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in various tissues . These interactions influence the localization and overall bioavailability of the compound within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its appropriate subcellular destinations. The activity of this compound can be influenced by its localization, as it interacts with different biomolecules within these compartments .
Preparation Methods
The synthesis of 4-(Diphenylmethylene)piperidine involves various condensation reactions. One common method is the condensation of N-substituted-4-piperidones with benzyl nitriles. Another method involves the synthesis from 4-piperidinecarboxylic acid through a series of reactions including esterification, benzylation, Grignard reaction, and de-benzylation . The reaction is typically carried out in solvents such as carbon disulfide, ethylene chloride, tetrachloroethane, or nitrobenzene, with methylene chloride being the preferred solvent .
Chemical Reactions Analysis
4-(Diphenylmethylene)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the piperidine ring or the diphenylmethylene group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Diphenylmethylene)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound interacts with several enzymes and proteins, influencing their activity and function.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
4-(Diphenylmethylene)piperidine is part of a broader class of organic compounds featuring a piperidine ring substituted with various groups. Similar compounds include:
N-substituted-4-(cyanophenylmethylene)piperidines: Synthesized through the condensation of N-substituted-4-piperidones with benzyl nitriles.
α,α-Diphenyl-4-piperidinemethanol: Synthesized from 4-piperidinecarboxylic acid through a series of reactions.
Properties
IUPAC Name |
4-benzhydrylidenepiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKOFGAQOEDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376291 | |
Record name | 4-(diphenylmethylene)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50706-57-5 | |
Record name | 4-(diphenylmethylene)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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